molecular formula C45H78O2 B12821395 Cholest-5-en-3-yl 9-octadecenoate

Cholest-5-en-3-yl 9-octadecenoate

Cat. No.: B12821395
M. Wt: 651.1 g/mol
InChI Key: RJECHNNFRHZQKU-LLEPQPHWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cholest-5-en-3-yl 9-octadecenoate can be synthesized through the esterification of cholesterol with oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using chromatography techniques to obtain the pure ester .

Industrial Production Methods

In industrial settings, the production of cholesteryl oleate involves similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3-yl 9-octadecenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cholest-5-en-3-yl 9-octadecenoate has diverse applications in scientific research:

Mechanism of Action

Cholest-5-en-3-yl 9-octadecenoate exerts its effects primarily through its role in lipid metabolism. It is a storage form of cholesterol and is transported within lipoproteins such as LDL. The compound is hydrolyzed by enzymes like cholesterol ester hydrolase to release free cholesterol, which can then be utilized by cells for membrane synthesis and other functions .

Comparison with Similar Compounds

Similar Compounds

    Cholesteryl linoleate: Another cholesterol ester formed with linoleic acid.

    Cholesteryl palmitate: Formed with palmitic acid.

    Cholesteryl stearate: Formed with stearic acid.

Uniqueness

Cholest-5-en-3-yl 9-octadecenoate is unique due to its specific fatty acid component, oleic acid, which imparts distinct physical and chemical properties. Its role in LDL and its involvement in atherosclerosis make it particularly significant in medical research .

Properties

Molecular Formula

C45H78O2

Molecular Weight

651.1 g/mol

IUPAC Name

[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadec-9-enoate

InChI

InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3/t36?,38?,39?,40?,41?,42?,44-,45+/m0/s1

InChI Key

RJECHNNFRHZQKU-LLEPQPHWSA-N

Isomeric SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

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